molecular formula C11H11N3O B13526578 3-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one

3-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one

Cat. No.: B13526578
M. Wt: 201.22 g/mol
InChI Key: VXQSPZVITWSYFG-UHFFFAOYSA-N
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Description

3-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one typically involves the reaction of pyridine derivatives under specific conditions. One common method involves the condensation of 4-pyridylmethylamine with 2-pyridone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

3-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3-amino-1-(pyridin-4-ylmethyl)pyridin-2-one

InChI

InChI=1S/C11H11N3O/c12-10-2-1-7-14(11(10)15)8-9-3-5-13-6-4-9/h1-7H,8,12H2

InChI Key

VXQSPZVITWSYFG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CC2=CC=NC=C2

Origin of Product

United States

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